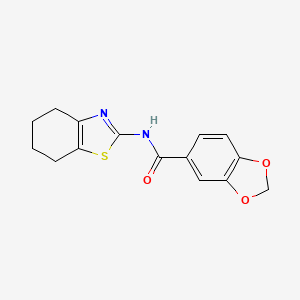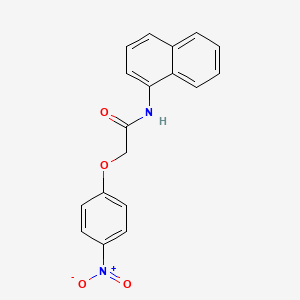
N-2-adamantyl-2-(4-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-adamantyl-2-(4-methoxyphenoxy)acetamide, also known as AM-1241, is a synthetic cannabinoid receptor agonist. It is a potent and selective agonist for the CB2 receptor, which is primarily found in immune cells and has been implicated in various physiological processes.
科学的研究の応用
N-2-adamantyl-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical models of multiple sclerosis, neuropathic pain, and traumatic brain injury. Additionally, it has been investigated for its potential in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
作用機序
N-2-adamantyl-2-(4-methoxyphenoxy)acetamide selectively binds to the CB2 receptor, which is primarily found in immune cells such as macrophages and microglia. Activation of the CB2 receptor has been shown to have anti-inflammatory and neuroprotective effects, as well as modulating pain perception. This compound has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, as well as reducing microglial activation and neuronal damage.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical models. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. Additionally, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity.
実験室実験の利点と制限
N-2-adamantyl-2-(4-methoxyphenoxy)acetamide has several advantages for use in lab experiments. It is a highly selective agonist for the CB2 receptor, which allows for precise targeting of immune cells and avoiding potential side effects associated with activation of the CB1 receptor. Additionally, it has been shown to have good bioavailability and can be administered orally or intraperitoneally.
However, there are also limitations to the use of this compound in lab experiments. It has a relatively short half-life and may require frequent dosing to maintain therapeutic levels. Additionally, there may be potential off-target effects of CB2 receptor activation that need to be considered.
将来の方向性
There are several future directions for research on N-2-adamantyl-2-(4-methoxyphenoxy)acetamide. One area of interest is its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is interest in investigating its potential in treating inflammatory bowel disease and other autoimmune disorders. Further research is also needed to fully understand the mechanisms of action of this compound and its potential off-target effects.
In conclusion, this compound is a synthetic cannabinoid receptor agonist that has shown promise in preclinical models for its potential therapeutic applications. Its selective binding to the CB2 receptor and anti-inflammatory and neuroprotective effects make it a promising candidate for further research. However, more studies are needed to fully understand its mechanisms of action and potential off-target effects.
合成法
N-2-adamantyl-2-(4-methoxyphenoxy)acetamide can be synthesized using a multi-step process involving the reaction of 2-adamantanone with 4-methoxyphenol, followed by acylation with chloroacetyl chloride, and finally amidation with ammonia. The purity of the compound can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
特性
IUPAC Name |
N-(2-adamantyl)-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-22-16-2-4-17(5-3-16)23-11-18(21)20-19-14-7-12-6-13(9-14)10-15(19)8-12/h2-5,12-15,19H,6-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXPNOGQLNMELS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5763374.png)
![methyl 2-({[(4-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5763394.png)
![5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole](/img/structure/B5763400.png)


![1-(4-methoxyphenyl)-2-[4-(3-methylbutanoyl)-1-piperazinyl]ethanone](/img/structure/B5763420.png)
![5-phenyl-4-[4-(phenylsulfonyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5763427.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5763434.png)


![4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol](/img/structure/B5763473.png)
![2-methoxy-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5763480.png)

![4-{[(1-benzyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5763490.png)